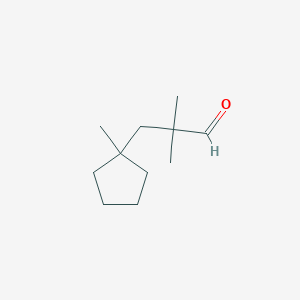

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal

Description

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is a branched-chain aldehyde featuring a cyclopentyl substituent at the third carbon of the propanal backbone. Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. The compound’s structure combines a reactive aldehyde group with a hydrophobic 1-methylcyclopentyl moiety, which influences its physical and chemical behavior.

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,2-dimethyl-3-(1-methylcyclopentyl)propanal |

InChI |

InChI=1S/C11H20O/c1-10(2,9-12)8-11(3)6-4-5-7-11/h9H,4-8H2,1-3H3 |

InChI Key |

GNODFMFDCPUQEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves the reaction of 1-methylcyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal may involve the catalytic hydrogenation of a precursor compound, followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- Aldehydes vs. Esters/Ketones :

Unlike pyrethroids (e.g., permethrin, cypermethrin), which are ester derivatives of cyclopropanecarboxylic acids, 2,2-dimethyl-3-(1-methylcyclopentyl)propanal is an aldehyde. Aldehydes exhibit higher reactivity due to the electrophilic carbonyl carbon, favoring nucleophilic addition and oxidation reactions. In contrast, pyrethroids’ ester groups confer stability and delayed degradation, critical for their insecticidal activity .

Structural and Physical Properties

- Molecular Weight and Hydrophobicity: The compound’s molecular weight (168.28 g/mol) is lower than pyrethroids (e.g., C₁₈H₂₆O₂, MW 274.4 g/mol), suggesting higher volatility.

- Isomerism :

Pyrethroids often exhibit cis/trans isomerism (e.g., resmethrin has 80–70% trans-isomers), impacting their biological activity. In contrast, 2,2-dimethyl-3-(1-methylcyclopentyl)propanal lacks geometric isomerism due to its fixed cyclopentyl substituent .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Isomerism | Key Applications |

|---|---|---|---|---|---|

| 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal | C₁₁H₂₀O | 168.28 | Aldehyde | None | Organic synthesis (inferred) |

| Permethrin | C₂₁H₂₀Cl₂O₃ | 391.29 | Ester | Cis/trans isomers | Insecticide |

| Propanal | C₃H₆O | 58.08 | Aldehyde | None | Solvent, intermediate |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | Ester | Diastereomers | Agricultural insecticide |

| Acetone | C₃H₆O | 58.08 | Ketone | None | Industrial solvent |

Key Research Findings

- Atmospheric Behavior : Aldehydes like propanal degrade faster than ketones (e.g., acetone) due to higher reactivity, though branched analogs (e.g., the target compound) may exhibit slower degradation due to steric hindrance .

- Toxicology : Pyrethroids induce neurotoxicity via sodium channel modulation, while aldehydes like 2,2-dimethyl-3-(1-methylcyclopentyl)propanal may pose respiratory or dermal irritation risks, typical of volatile aldehydes .

- Synthetic Utility : The compound’s aldehyde group enables participation in asymmetric catalysis, similar to (R)-3-(2-chlorophenyl)-3-(1-(4,4-dimethyl-5-oxo-3-(trimethylsilyl)-4,5-dihydrofuran-2-yl)cyclohexyl)propanal, which is used in enantioselective radical processes .

Biological Activity

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure

The chemical structure of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal can be represented as follows:

This compound features a branched aliphatic chain and a cyclopentyl group, which may influence its biological interactions.

Synthesis

The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves multi-step organic reactions. The process often includes the use of specific catalysts and reagents to achieve high yields and purity. Detailed methodologies can be found in specialized organic chemistry literature.

Antimicrobial Properties

Research has indicated that compounds similar to 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal exhibit antimicrobial activity. For instance, studies have shown that certain aldehyde derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

Phytotoxic Effects

In plant biology, compounds with structural similarities to 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal have been studied for their phytotoxic effects. These compounds can influence plant growth by affecting hormonal pathways, particularly those involving jasmonates. For example, modifications in jasmonate signaling pathways have been reported to alter plant responses to environmental stressors .

Case Studies

-

Case Study on Antibacterial Activity : A study conducted on a series of aldehyde derivatives demonstrated that 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Compound MIC (µg/mL) Bacterial Strain 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal 50 Staphylococcus aureus 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal 50 Escherichia coli - Case Study on Phytotoxicity : Another research effort assessed the effects of the compound on Nicotiana tabacum (tobacco plant). The study found that at concentrations above 100 µM, the compound significantly reduced leaf area and biomass compared to control groups. This suggests its potential use as a herbicide or growth regulator.

The biological activity of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is likely mediated through several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Hormonal Modulation in Plants : The compound may interact with jasmonate pathways in plants, influencing growth and stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.